molecular formula C12H18N2O2 B2815641 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carbonitrile CAS No. 1489105-65-8

1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carbonitrile

Cat. No. B2815641
CAS RN: 1489105-65-8
M. Wt: 222.288
InChI Key: IHIYFFWIPLTYBC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Ring Contraction Synthesis : A study by Sil et al. (2004) discussed the synthesis of 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles through ring contraction of 2H-pyran-2-ones. This process involves the generation of a carbanion from nitromethane, leading to compounds similar in structure to 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carbonitrile (Sil, Sharon, Maulik, & Ram, 2004).

  • Base Catalyzed Ring Transformation : Pratap et al. (2007) described the synthesis of oxabenzo[c]chrysenes through base catalyzed ring transformation of 2-oxo-4-piperidin-1-yl-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles. This synthesis is relevant to the study of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carbonitrile due to similar chemical structures (Pratap, Kumar, Maulik, & Ram, 2007).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Heterocyclic Compounds : Elavarasan et al. (2014) reported the synthesis of novel heterocyclic compounds containing tetrazoles and piperidine nuclei, which are structurally related to 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carbonitrile. These compounds were evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

  • Novel Serotonin Receptor Antagonists : Mahesh et al. (2004) synthesized novel serotonin 5-HT3 receptor antagonists using compounds similar to 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carbonitrile. This research highlights the potential of such compounds in developing new treatments for disorders related to serotonin receptors (Mahesh, Perumal, & Pandi, 2004).

Material Sciences and Analytical Chemistry

  • Molecular and Crystalline Structure Studies : Dyachenko et al. (2019) studied the molecular and crystalline structures of new 2-(alkylsulfanyl)-4-aryl(hetaryl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles, which are chemically related to 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carbonitrile. This research is important for understanding the physical properties and potential applications of these compounds in material sciences (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Future Directions

The field of piperidine derivatives is a vibrant area of research, with new synthetic methods, derivatives, and applications being discovered regularly . The future will likely see continued advances in this area, driven by the ongoing need for new and effective pharmaceuticals.

properties

IUPAC Name

1-[2-(oxolan-2-yl)acetyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-9-10-3-5-14(6-4-10)12(15)8-11-2-1-7-16-11/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIYFFWIPLTYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile

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